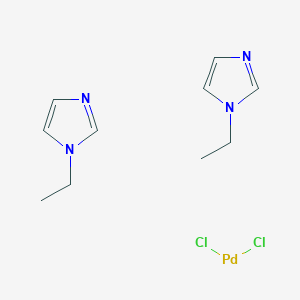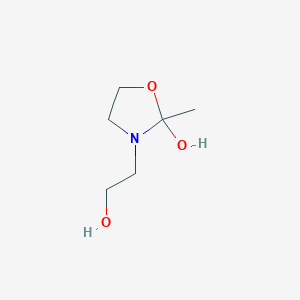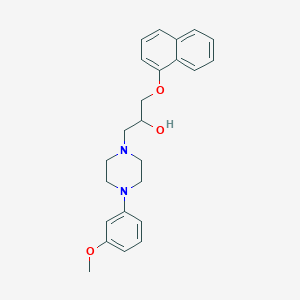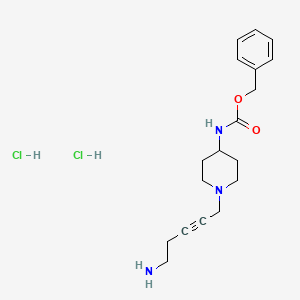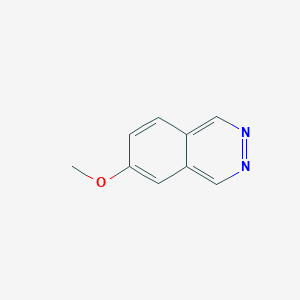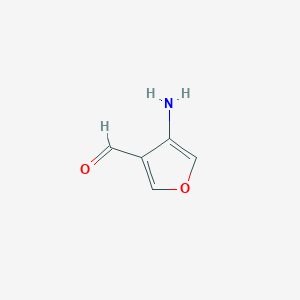
4-Aminofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminofuran-3-carbaldehyde is an organic compound belonging to the furan family, characterized by a furan ring substituted with an amino group at the 4-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . The amino group can be introduced via nucleophilic substitution reactions, while the aldehyde group can be introduced through formylation reactions .
Industrial Production Methods: Industrial production of 4-Aminofuran-3-carbaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Aminofuran-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substituent.
Major Products:
Oxidation: 4-Aminofuran-3-carboxylic acid.
Reduction: 4-Aminofuran-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminofuran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Aminofuran-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Furan-3-carbaldehyde: Lacks the amino group, making it less versatile in certain chemical reactions.
4-Aminofuran-2-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s reactivity and applications.
4-Aminofuran-3-carboxylic acid:
Uniqueness: 4-Aminofuran-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the furan ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H5NO2 |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
4-aminofuran-3-carbaldehyde |
InChI |
InChI=1S/C5H5NO2/c6-5-3-8-2-4(5)1-7/h1-3H,6H2 |
InChI Key |
BLIPINCUSPKPJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CO1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)
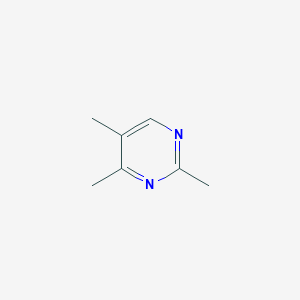
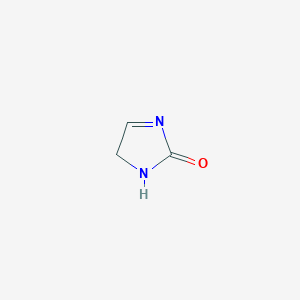
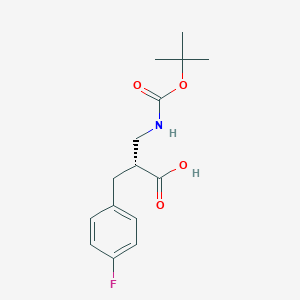

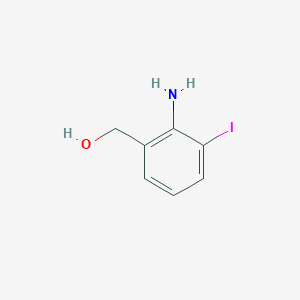
![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)
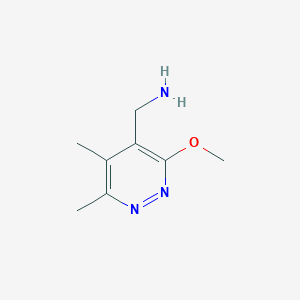
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
